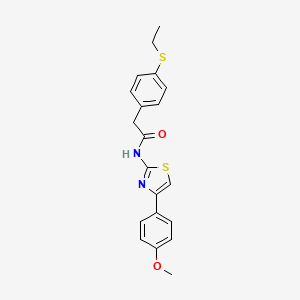

2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Description

The compound 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide features a central acetamide backbone with two key substituents:

- A 4-(ethylthio)phenyl group attached to the α-carbon of the acetamide.

- A 4-(4-methoxyphenyl)thiazol-2-yl group at the amide nitrogen.

For example, chloroacetamide intermediates may react with thiazole amines under reflux conditions .

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-3-25-17-10-4-14(5-11-17)12-19(23)22-20-21-18(13-26-20)15-6-8-16(24-2)9-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJMGOXBXWPZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formation of 4-(ethylthio)phenyl derivative: : The synthesis often begins with a Friedel-Crafts alkylation reaction to introduce the ethylthio group to the benzene ring.

Thiazole formation: : The thiazole ring can be formed through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone under acidic or basic conditions.

Amide bond formation: : The final step involves coupling the two halves of the molecule via an amide bond formation, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling reagent.

Industrial Production Methods

Industrial production might involve continuous flow reactors to ensure a consistent supply of intermediates and to enhance the efficiency of multi-step synthesis, allowing for better scalability and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Under oxidative conditions, the thioether group could be converted to a sulfoxide or sulfone.

Reduction: : The nitro or carbonyl functionalities within the molecule could undergo reduction to their respective amines or alcohols.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA)

Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C)

Substitution: : Halogenation with N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Major Products

Sulfoxides and sulfones from oxidation

Amines and alcohols from reduction

Halogenated and nitrated derivatives from substitution

Scientific Research Applications

Antiviral Activity

Research indicates that thiazole derivatives, including the compound , exhibit antiviral properties. A study demonstrated that certain thiazole-based compounds showed significant activity against viral infections, outperforming traditional antiviral medications like ribavirin . The mechanism of action is believed to involve the inhibition of viral replication pathways.

Neuroprotective Effects

Thiazole derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit cholinesterase activity and amyloid-beta aggregation, which are critical in the pathology of Alzheimer's disease . The compound's structure suggests it may interact with multiple biological targets, enhancing its therapeutic profile.

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, a related thiazole compound demonstrated significant cytotoxicity against Ehrlich Ascites Carcinoma cells, indicating a promising avenue for cancer therapy .

Case Study 1: Antiviral Efficacy

In a comparative study of various thiazole derivatives, the compound demonstrated an EC50 value lower than many standard antiviral agents, indicating superior efficacy against specific viral strains. This positions it as a candidate for further exploration in antiviral drug development.

Case Study 2: Neuroprotective Mechanisms

A series of in vitro studies highlighted the compound's ability to inhibit amyloid-beta aggregation and cholinesterase activity. These findings suggest that it could play a role in mitigating cognitive decline associated with Alzheimer's disease, warranting further investigation into its pharmacodynamics and safety profile.

Case Study 3: Cancer Cell Line Studies

The anticancer properties were evaluated using several human cancer cell lines. Results indicated that the compound significantly reduced cell viability through apoptosis induction mechanisms, making it a candidate for future anticancer drug formulations.

Mechanism of Action

The compound exerts its effects through interactions with various biological targets. Its mechanism may involve:

Binding to Enzymes: : Inhibiting enzymatic activity by interacting with the active site, thus modulating metabolic pathways.

Receptor Interaction: : Binding to cell surface receptors to trigger a cascade of intracellular events.

DNA Intercalation: : Inserting itself between DNA bases, potentially disrupting replication or transcription processes.

Comparison with Similar Compounds

Key Observations :

- Polarity : Piperazine-containing analogs (e.g., compound 18) exhibit higher polarity due to the nitrogen-rich piperazine ring, resulting in elevated melting points (~300°C) compared to the target compound’s ethylthio group, which is less polar .

- Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl) on the thiazole ring may stabilize aromatic interactions, whereas electron-withdrawing groups (e.g., CF₃ in compound 21) could alter binding affinities .

Antimicrobial Activity

- Compound 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) demonstrated broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) against Staphylococcus aureus and Escherichia coli. The methyl and m-tolyl groups may optimize steric and electronic interactions with bacterial targets .

- The piperazine moiety may chelate metal ions in enzyme active sites .

Anticancer Activity

Metabolic Stability

- Ethylsulfonyl analogs (e.g., N-(4-(ethylsulfonyl)phenyl)cyclopropanecarboxamide) exhibit higher metabolic stability compared to ethylthio derivatives due to sulfone oxidation resistance .

Biological Activity

2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly in the development of therapeutic agents due to their ability to interact with various biological targets.

Chemical Structure and Properties

The compound features a thiazole ring, an ethylthio group, and a methoxyphenyl moiety, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows for potential interactions with enzymes and receptors, making it a candidate for various pharmacological applications.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide have shown promising results in inhibiting the growth of various cancer cell lines. A study reported that certain thiazole compounds had IC50 values below 10 µM against human glioblastoma and melanoma cells, highlighting their potential as effective anticancer agents .

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory effects. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been documented in various studies. Compounds similar to 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide have demonstrated activity against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is largely attributed to its ability to interact with specific molecular targets. This interaction may inhibit enzyme activity or modulate receptor functions. For example, the compound may act as an enzyme inhibitor, altering metabolic pathways associated with disease progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Variations in substituents on the thiazole ring or the attached phenyl groups can significantly influence biological activity. For instance, the presence of electron-donating groups such as methoxy enhances anticancer activity by improving solubility and bioavailability .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 1 | Antitumor | <10 | |

| Compound 2 | Anti-inflammatory | N/A | |

| Compound 3 | Antimicrobial | N/A |

Case Studies

- Antitumor Efficacy : A study evaluated several thiazole derivatives for their cytotoxic effects on cancer cell lines, revealing that modifications in the methoxy group position significantly influenced their potency against breast cancer cells.

- Inflammation Model : In an experimental model of inflammation, a thiazole derivative exhibited a marked reduction in edema formation, correlating with decreased COX activity, suggesting its potential utility in treating inflammatory conditions.

Q & A

Q. What combination therapies could synergize with this compound in disease models?

- Methodological Answer : Pair with:

- Chemotherapeutics : Cisplatin or doxorubicin in cancer models (check synergy via Chou-Talalay analysis) .

- Antibiotics : β-lactams in multidrug-resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.